molecular formula C25H20N2O4 B11658168 Methyl 4-({[2-(3-methoxyphenyl)quinolin-4-yl]carbonyl}amino)benzoate

Methyl 4-({[2-(3-methoxyphenyl)quinolin-4-yl]carbonyl}amino)benzoate

Cat. No.: B11658168
M. Wt: 412.4 g/mol
InChI Key: XTXILPWIXAOYHU-UHFFFAOYSA-N
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Description

Methyl 4-[2-(3-methoxyphenyl)quinoline-4-amido]benzoate is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The presence of both quinoline and benzoate moieties in its structure makes it a compound of significant interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[2-(3-methoxyphenyl)quinoline-4-amido]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of Quinoline Core: The quinoline core can be synthesized using the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.

    Introduction of Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Amidation: The amido linkage is formed by reacting the quinoline derivative with an appropriate benzoic acid derivative in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Esterification: The final step involves esterification to form the methyl ester using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of methyl 4-[2-(3-methoxyphenyl)quinoline-4-amido]benzoate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-(3-methoxyphenyl)quinoline-4-amido]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the quinoline ring or the amido group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives and amines.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Methyl 4-[2-(3-methoxyphenyl)quinoline-4-amido]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of dyes, pigments, and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of methyl 4-[2-(3-methoxyphenyl)quinoline-4-amido]benzoate involves its interaction with various molecular targets. The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes. The compound may also inhibit enzymes involved in cell signaling pathways, leading to its potential anticancer and antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with similar aromatic properties but lacking the methoxy and amido functionalities.

    Methyl 4-aminobenzoate: Contains the benzoate moiety but lacks the quinoline structure.

    3-Methoxyphenylquinoline: Similar structure but without the benzoate ester group.

Uniqueness

Methyl 4-[2-(3-methoxyphenyl)quinoline-4-amido]benzoate is unique due to the combination of quinoline, methoxyphenyl, and benzoate moieties in a single molecule. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.

Properties

Molecular Formula

C25H20N2O4

Molecular Weight

412.4 g/mol

IUPAC Name

methyl 4-[[2-(3-methoxyphenyl)quinoline-4-carbonyl]amino]benzoate

InChI

InChI=1S/C25H20N2O4/c1-30-19-7-5-6-17(14-19)23-15-21(20-8-3-4-9-22(20)27-23)24(28)26-18-12-10-16(11-13-18)25(29)31-2/h3-15H,1-2H3,(H,26,28)

InChI Key

XTXILPWIXAOYHU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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